molecular formula C11H14ClNO B6616460 (4-chlorophenyl)(oxolan-3-yl)methanamine CAS No. 1250330-72-3

(4-chlorophenyl)(oxolan-3-yl)methanamine

Cat. No. B6616460
CAS RN: 1250330-72-3
M. Wt: 211.69 g/mol
InChI Key: BNJICPSSJZQIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)(oxolan-3-yl)methanamine, also known as 4-CPM, is an organic compound that is used in a variety of scientific research applications. It is a highly reactive molecule, with a wide range of biochemical and physiological effects. 4-CPM is a useful tool for scientists studying the structure and function of biological systems, as well as for researchers interested in developing new drugs and treatments.

Scientific Research Applications

(4-chlorophenyl)(oxolan-3-yl)methanamine is a useful tool for scientists studying the structure and function of biological systems. It has been used in studies of enzyme kinetics, protein-ligand interactions, and receptor binding. It has also been used to study the effects of drugs on cells, as well as to study the effects of environmental toxins on cells. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine has been used to study the effects of aging and disease on cells.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(oxolan-3-yl)methanamine is not fully understood. However, it is known to interact with proteins, enzymes, and receptors in the cell. It can bind to proteins and enzymes, altering their structure and function. It can also bind to receptors, activating or inhibiting them. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine can modulate the activity of other molecules in the cell, such as hormones and neurotransmitters.
Biochemical and Physiological Effects
(4-chlorophenyl)(oxolan-3-yl)methanamine has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, proteins, and receptors in the cell. It can also alter the expression of genes and the production of proteins. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine can affect the metabolism of cells, as well as the transport of molecules across cell membranes. It has also been shown to affect the growth and differentiation of cells, as well as the production of inflammatory molecules.

Advantages and Limitations for Lab Experiments

(4-chlorophenyl)(oxolan-3-yl)methanamine has several advantages for laboratory experiments. It is highly reactive, making it easy to use in a variety of experiments. It is also non-toxic, making it safe to work with in the lab. In addition, (4-chlorophenyl)(oxolan-3-yl)methanamine is relatively inexpensive, making it a cost-effective tool for research.
However, there are some limitations to using (4-chlorophenyl)(oxolan-3-yl)methanamine in laboratory experiments. It can be difficult to accurately measure its concentration in a solution, making it difficult to control the amount of (4-chlorophenyl)(oxolan-3-yl)methanamine used in an experiment. In addition, it can be difficult to control the timing of its effects, as it can take some time for its effects to be seen.

Future Directions

There are a number of potential future directions for (4-chlorophenyl)(oxolan-3-yl)methanamine research. One potential direction is to further study its effects on gene expression and protein production. Another potential direction is to study its effects on cell metabolism and transport of molecules across cell membranes. In addition, further research could be done to better understand its mechanism of action, as well as to develop new uses for (4-chlorophenyl)(oxolan-3-yl)methanamine in drug development and other scientific applications. Finally, further research could be done to develop new methods for synthesizing and controlling the concentration of (4-chlorophenyl)(oxolan-3-yl)methanamine in laboratory experiments.

Synthesis Methods

(4-chlorophenyl)(oxolan-3-yl)methanamine is synthesized through a process known as the Hofmann rearrangement. This reaction involves the conversion of an amide to an amine by the addition of a strong base. The starting material for the reaction is a 4-chlorophenyl oxalate ester, which is treated with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a 4-chlorophenyl oxalamide, which is then treated with a base to produce (4-chlorophenyl)(oxolan-3-yl)methanamine.

properties

IUPAC Name

(4-chlorophenyl)-(oxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-4,9,11H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJICPSSJZQIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(oxolan-3-yl)methanamine

CAS RN

1250330-72-3
Record name (4-chlorophenyl)(oxolan-3-yl)methanamine
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